Isoamyl alcohol

Catalog No.
S3720660
CAS No.
8013-75-0
M.F
C5H12O
C5H12O
(CH3)2CHCH2CH2OH
M. Wt
88.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoamyl alcohol

CAS Number

8013-75-0

Product Name

Isoamyl alcohol

IUPAC Name

3-methylbutan-1-ol

Molecular Formula

C5H12O
C5H12O
(CH3)2CHCH2CH2OH

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

PHTQWCKDNZKARW-UHFFFAOYSA-N

SMILES

CC(C)CCO

Solubility

2 % at 57° F (NIOSH, 2016)
0.30 M
MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS
VERY SOL IN ACETONE
Water solubility = 2.67X10+4 mg/l @ 25 °C
26.7 mg/mL at 25 °C
Solubility in water, g/100ml: 2.5 (moderate)
Soluble in ethanol, water and most organic solvents
(57°F): 2%

Canonical SMILES

CC(C)CCO

Isoamyl Alcohol in Molecular Biology

Isoamyl alcohol (3-Methyl-1-butanol) finds a vital application in the field of molecular biology, particularly in the process of DNA purification []. It's most commonly used in conjunction with phenol and chloroform to create a mixture known as Tris-EDTA (TE) saturated phenol:chloroform:isoamyl alcohol (TE-PCI) []. This mixture plays a crucial role in the extraction of proteins from solutions containing nucleic acids (DNA and RNA) [].

Here's how it works: The TE-PCI mixture separates the cellular components based on their solubility. Phenol disrupts cell membranes and proteins, while chloroform helps extract lipids. Isoamyl alcohol acts as a de-emulsifying agent, facilitating the separation of the organic (phenol/chloroform) and aqueous (water) phases during centrifugation []. This separation allows researchers to isolate the purified DNA in the aqueous phase for further analysis.

Isoamyl Alcohol in Other Scientific Research Areas

While DNA purification remains a primary application in molecular biology, research also explores the potential of isoamyl alcohol in other scientific fields:

  • Biofuel Production: Studies investigate the use of isoamyl alcohol as a potential biofuel or fuel additive due to its favorable combustion properties.
  • Lipase Production: Research explores the use of isoamyl alcohol as a substrate for enzymes like lipases, which have applications in the cosmetic industry.

Physical Description

Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999)
Liquid; PelletsLargeCrystals
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to pale yellow liquid
Colorless liquid with a disagreeable odor.

Color/Form

OILY, CLEAR LIQ
Colorless liquid.

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

88.088815002 g/mol

Monoisotopic Mass

88.088815002 g/mol

Boiling Point

270 °F at 760 mm Hg (USCG, 1999)
131.1 °C
132.5 °C
132 °C
270°F

Flash Point

114 °F (USCG, 1999)
109 °F (43 °C) (Closed cup)
42 °C c.c.
114°F
109°F

Heavy Atom Count

6

Taste

PUNGENT, REPULSIVE TASTE

Vapor Density

3.04 (AIR=1)
Relative vapor density (air = 1): 3.0

Density

0.81 at 68 °F (USCG, 1999)
0.813 @ 15 °C/4 °C
Relative density (water = 1): 0.8
0.807 - 0.813
0.81 at 68°F
(57°F): 0.81

Odor

CHARACTERISTIC, DISAGREEABLE ODOR
Disagreeable odor.

Odor Threshold

The odor threshold for 3-methyl-1-butanol is 25 mg/cu m (both low and high threshold levels).

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-179 °F (NIOSH, 2016)
-117.2 °C
-117.2°C
-117 °C
-179°F

UNII

DEM9NIT1J4

Related CAS

6423-06-9 (magnesium salt)
123-51-3 (Parent)

Vapor Pressure

28 mm Hg (NIOSH, 2016)
2.37 mmHg
2.37 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.4
28 mmHg

Absorption Distribution and Excretion

3-Methyl-1-butanol, following serial (four 15-minute intervals) ip injections in the rat, is very rapidly metabolized ... . Only 1-1.5% of the administered doses of 3-methyl-1-butanol were excreted in the expired air plus urine as the pentanol. The blood concentration of 3-methyl-1-butanol decreased from 37 mg/100 ml at 1 hr (ie, 15 min after the last pentanol injection) to <1 mg/100 ml at 5 hr. In the rabbit, limited amounts of 3-methyl-1-butanol and the other primary pentanols are conjugated to yield the glucuronide, and 7-10% of the administered dose is excreted as the urinary glucuronide.

Metabolism Metabolites

... OXIDIZED BY WAY OF CORRESPONDING ALDEHYDES & FATTY ACIDS ... MAIN SITE OF PRIMARY OXIDATION APPEARS TO BE LIVER ... GLUCURONIC CONJUGATION TAKES PLACE TO EXTENT OF 9% ... ISOLATED IN URINE OF RABBITS.
... Small amounts of ... 3-methyl-1-butanol /are/ excreted in the air or urine following ip injections of 1 g/kg to rats: Percent excreted: 0.97 expired air; 0.27 urine; and 1.24 total. /From table/

Wikipedia

Isoamyl alcohol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Solvent

Methods of Manufacturing

FROM ISOBUTYLENE, VIA THE OXO PROCESS
FROM LIGHT PETROLEUM BY FRACTIONAL DISTILLATION, DEHYDRATION OF PENTANE FRACTION WHICH IS THEN HEATED & RE-FRACTIONATED, & AMYLCHLORIDE FRACTION AGAIN FRACTIONALLY DISTILLED, GIVING MONO-CHLORO-PENTANE MIXTURE. THIS IS SUBJECTED TO HYDROLYSIS WITH SODIUM OLEATE SOLN IN PRESENCE OF CATALYST.
... MFR BY FRACTIONATION OF FUSEL OIL & VIA CHLORINATION OF PENTANES, & PROPERTIES
PREPN FROM BUTADIENE, CARBON MONOXIDE, WATER, PLUS CATALYST; FROM METHYLBUTENES

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Mining (except oil and gas) and support activities
1-Butanol, 3-methyl-: ACTIVE

Analytic Laboratory Methods

/DETERMINATION OF/ HIGHER ALC ... ISOAMYL ALC ... IN BEVERAGES: DISTILLED LIQUORS, GAS CHROMATOGRAPHIC METHOD.
GAS-LIQUID CHROMATOGRAPHIC (GLC) SYSTEM, COLUMN PACKED WITH GLYCEROL-1,2,6-HEXANETRIOL ON GAS-CHROM R & FLAME IONIZATION DETECTOR, ISOAMYL ALC WAS SEPARATED & QUANT MEASURED.
ALC QUANT ACETYLATED IN APPROX 5 MIN @ ROOM TEMP WITH AC2O IN PRESENCE OF N-METHYLIMIDAZOLE. GAS CHROMATOGRAPHY CONDITIONS ARE DESCRIBED FOR SEPARATION & DETECTION OF ACETYLATED PRODUCTS.
NIOSH Method No. 1402 Alcohols III Issue 2/15/84. Limit of detection 0.01 mg per sample, working range ca. 15 to 150 mg/cu m.
ASTM Method No. D4490. Standard Practice for Measuring the Concentration of Toxic Gases or Vapors Using Detector Tubes. Detection limit 25 ppm

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.
Remove source of ignition. Keep containers closed. Store in prescribed, controllable places.

Interactions

The purpose of this study was to investigate whether isopentanol, the most abundant hiqher chain alcohol in alcoholic beverages, contributes to induction of different forms of hepatic p450s associated with consumption of these beverages. Induction of p450 by isopentanol alone and in combination with ethanol in cultured chick and rat hepatocytes. The forms of induced p450 were identified both enzymaticaly and immunochemically. In cultured chick hepatocytes, both isopentanol and ethanol induced p450 2E, but combined treatment with these alcohols had no greater effect than treatment with ethanol alone. In cultured rat hepatocytes, isopentanol alone did not induce p450 2E or 2B1/2 and had no effect on the ethanol mediated induction of p450 2E. However, isopentanol combined with ethanol caused a synergistic induction of p450 2B1/2 in cultered rat hepatocytes and an additive to synergistic induction of p450 2H1/2 in cultered chick hepatocytes.

Dates

Modify: 2023-11-23

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